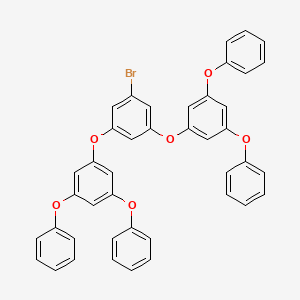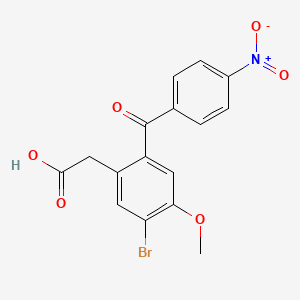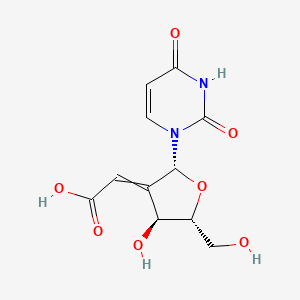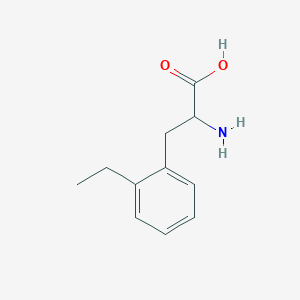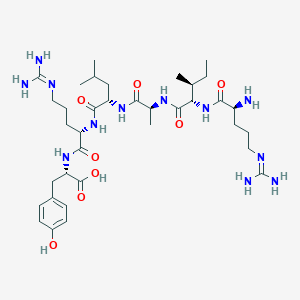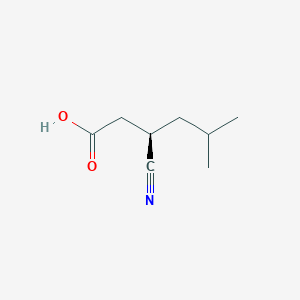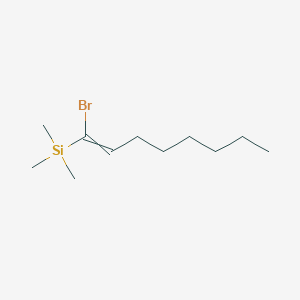
(1-Bromooct-1-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromine atom, an octenyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-octenyl magnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction proceeds as follows:
1-Octenyl magnesium bromide+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the octenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen bromide are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution Reactions: Products include (1-Hydroxyoct-1-en-1-yl)(trimethyl)silane or (1-Alkoxyoct-1-en-1-yl)(trimethyl)silane.
Addition Reactions: Products include 1,2-dibromo derivatives or bromoalkanes.
Reduction Reactions: Products include octane or octene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Bromooct-1-en-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Bromooct-1-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the octenyl group are key sites for chemical reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromovinyl)trimethylsilane
- (1-Bromomethyl)cyclopropyl(trimethyl)silane
- Bromotrimethylsilane
Uniqueness
(1-Bromooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of the octenyl group, which provides additional reactivity and versatility compared to simpler bromosilanes. The combination of the bromine atom and the trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
168558-90-5 |
|---|---|
Molekularformel |
C11H23BrSi |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-bromooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23BrSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
JBSPMVUKKAURAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C([Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
